1,5-Naphthalenedisulfonic acid tetrahydrate
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Overview
Description
1,5-Naphthalenedisulfonic acid tetrahydrate is an organic compound with the molecular formula C10H8O6S2·4H2O. It is a derivative of naphthalene, featuring two sulfonic acid groups attached to the 1 and 5 positions of the naphthalene ring. This compound is typically obtained as a tetrahydrate and is known for its use in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Naphthalenedisulfonic acid tetrahydrate can be synthesized by sulfonating naphthalene with oleum. The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then crystallized and purified to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions: 1,5-Naphthalenedisulfonic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products:
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer for diazo compounds and in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid tetrahydrate involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2,6-Naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
- Sodium 2-naphthalenesulfonate
Comparison: 1,5-Naphthalenedisulfonic acid tetrahydrate is unique due to its specific sulfonation pattern at the 1 and 5 positions of the naphthalene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonic acids. For example, the 2,6-isomer has sulfonic acid groups at different positions, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
211366-30-2 |
---|---|
Molecular Formula |
C10H10O7S2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
naphthalene-1,5-disulfonic acid;hydrate |
InChI |
InChI=1S/C10H8O6S2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);1H2 |
InChI Key |
OFDZUUQIMFRNGP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O.O.O.O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O |
Key on ui other cas no. |
211366-30-2 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,5-naphthalenedisulfonic acid tetrahydrate in organotin chemistry?
A1: this compound acts as a source of the disulfonate anion (1,5-C10H6(SO3)22−) in these reactions. This anion can act as a bridging ligand between two tin centers, leading to the formation of coordination polymers [, ]. In some cases, it can also remain outside the coordination sphere of tin, resulting in ionic complexes [, ].
Q2: Can you provide an example of a unique organotin compound synthesized using this compound and its significance?
A3: One interesting example is the formation of [{PhSn(H2O)3(μ-OH)}2][{1,5-C10H6-(SO3)2}2] []. This compound is significant because it represents the first example of a hydrated monoorganotin cation. This discovery was made possible by the reaction of Ph2SnO with this compound, which unexpectedly led to Sn−aryl bond cleavage and the formation of the unique cationic species.
Q3: Besides its use in organotin chemistry, are there other applications of this compound?
A4: Yes, this compound has been utilized in the solvothermal synthesis of monolithium hydronium sulfate [(H3O)LiSO4] []. This highlights the versatility of this compound in different areas of inorganic synthesis.
Q4: What analytical techniques are typically used to characterize the organotin compounds synthesized using this compound?
A5: The research primarily utilizes single-crystal X-ray diffraction to determine the solid-state structures of the synthesized compounds [, , ]. Additionally, thermogravimetric analysis (TGA) is employed to assess the thermal stability of these compounds [].
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